2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate
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Overview
Description
2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate: is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid and 2-(trimethylazaniumyl)acetate. The former is a tetraric acid, commonly known as tartaric acid, which is widely used in the food and pharmaceutical industries. The latter, 2-(trimethylazaniumyl)acetate, is a derivative of betaine, a compound involved in various metabolic processes in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,3-Dihydroxybutanedioic acid: can be synthesized through the fermentation of glucose by certain fungi or bacteria. It can also be obtained by the chemical oxidation of maleic acid or fumaric acid using oxidizing agents like potassium permanganate.
2-(Trimethylazaniumyl)acetate: is typically synthesized by the methylation of glycine using methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods:
2,3-Dihydroxybutanedioic acid: is industrially produced through the fermentation of carbohydrates by Aspergillus niger. The fermentation broth is then purified to obtain the acid.
2-(Trimethylazaniumyl)acetate: is produced on an industrial scale by the reaction of glycine with trimethylamine, followed by purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-Dihydroxybutanedioic acid can undergo oxidation to form oxalic acid and carbon dioxide.
Reduction: It can be reduced to form dihydroxybutanedioic acid derivatives.
Substitution: The hydroxyl groups in 2,3-dihydroxybutanedioic acid can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Oxalic acid, carbon dioxide.
Reduction Products: Dihydroxybutanedioic acid derivatives.
Substitution Products: Various esters and ethers of dihydroxybutanedioic acid.
Scientific Research Applications
Chemistry:
- Used as a chiral resolving agent in the separation of enantiomers.
- Employed in the synthesis of various organic compounds.
Biology:
- Acts as a chelating agent in biochemical studies.
- Used in the study of metabolic pathways involving betaine.
Medicine:
- Utilized in the formulation of pharmaceuticals for its antioxidant properties.
- Investigated for its potential role in reducing homocysteine levels in the blood.
Industry:
- Widely used in the food industry as an acidulant and stabilizer.
- Employed in the production of effervescent tablets and other pharmaceutical formulations.
Mechanism of Action
2,3-Dihydroxybutanedioic acid:
- Functions as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions.
- Acts as an antioxidant, neutralizing free radicals and preventing oxidative damage.
2-(Trimethylazaniumyl)acetate:
- Functions as a methyl group donor in various biochemical reactions, including the methylation of homocysteine to form methionine.
- Involved in osmoregulation and the maintenance of cellular hydration.
Comparison with Similar Compounds
Tartaric Acid: Similar to 2,3-dihydroxybutanedioic acid but lacks the additional functional group present in the latter.
Betaine: Similar to 2-(trimethylazaniumyl)acetate but differs in its specific chemical structure and functional groups.
Uniqueness:
- The combination of 2,3-dihydroxybutanedioic acid and 2-(trimethylazaniumyl)acetate in a single compound provides unique properties, such as enhanced chelating ability and improved stability in various applications.
Biological Activity
Chemical Identity
2,3-Dihydroxybutanedioic acid, commonly known as tartaric acid, is a naturally occurring organic acid found in various plants, particularly in grapes. When combined with trimethylazanium (the quaternary ammonium compound), it forms a salt which may exhibit distinct biological activities compared to its parent compound.
Biological Activity
1. Antioxidant Properties
Tartaric acid has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is associated with various diseases including cancer and cardiovascular disorders . The presence of hydroxyl groups in the structure of tartaric acid enhances its ability to donate electrons, thus neutralizing free radicals.
2. Antimicrobial Effects
Studies have demonstrated that tartaric acid exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against bacteria and fungi, suggesting potential applications in food preservation and medicinal formulations . The quaternary ammonium derivative may enhance these effects by improving solubility or altering membrane permeability of microbial cells.
3. Influence on Metabolism
Tartaric acid is involved in metabolic processes, particularly in the Krebs cycle. It acts as a substrate for various enzymatic reactions, influencing energy production and biosynthesis pathways . The trimethylazanium moiety could modulate these metabolic effects further by interacting with cellular membranes or receptors.
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of tartaric acid using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicated that tartaric acid demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests its potential use in dietary supplements aimed at reducing oxidative stress .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of tartaric acid against common foodborne pathogens such as E. coli and Salmonella. The study found that tartaric acid inhibited the growth of these bacteria at concentrations as low as 0.5% (v/v), indicating its potential as a natural preservative in food products .
Research Findings
Properties
Molecular Formula |
C9H17NO8 |
---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2.C4H6O6/c1-6(2,3)4-5(7)8;5-1(3(7)8)2(6)4(9)10/h4H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
LKAOQCIAIYQGFG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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